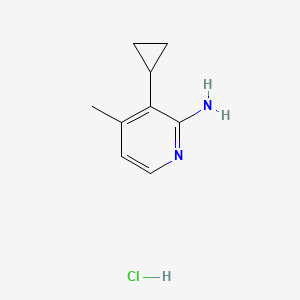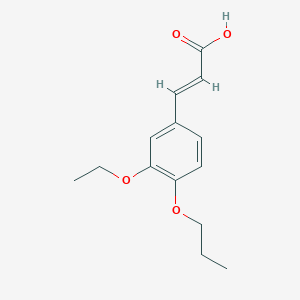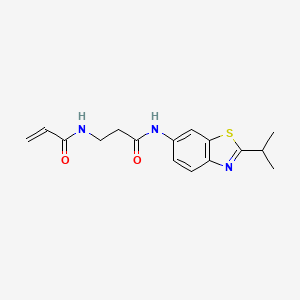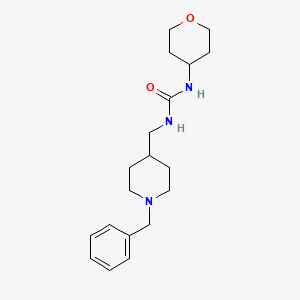![molecular formula C15H9BrN2O3S2 B2483183 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide CAS No. 477547-64-1](/img/structure/B2483183.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthetic route to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide involves several steps, including thiazole formation, benzo[d][1,3]dioxole substitution, and bromination. Detailed synthetic protocols and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The compound’s molecular weight is 234.27 g/mol. Its empirical formula is C₁₁H₁₀N₂O₂S. The 3D molecular structure reveals the arrangement of atoms, bonds, and functional groups. Crystallographic studies provide insights into its conformation and packing .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide:
Antitumor Activity
This compound has shown potential in antitumor research. Studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7 . The compound’s structure allows it to interfere with cellular processes critical for tumor growth and proliferation.
Antimicrobial Properties
Benzo[d][1,3]dioxole derivatives are known for their antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them valuable in developing new antimicrobial agents . The presence of the thiazole ring in the compound enhances its ability to disrupt microbial cell walls and inhibit essential enzymes.
COX-2 Inhibition
The compound has been studied for its potential as a COX-2 inhibitor. COX-2 inhibitors are important in the treatment of inflammation and pain. By selectively inhibiting the COX-2 enzyme, this compound can reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .
Electrochemical Sensing
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide has been utilized in the development of electrochemical sensors. These sensors are highly sensitive and selective for detecting heavy metal ions, such as lead (Pb2+), in environmental samples . The compound’s unique structure allows it to form stable complexes with metal ions, facilitating their detection.
Pharmaceutical Development
The compound is a valuable scaffold in pharmaceutical chemistry for designing new drugs. Its diverse biological activities make it a promising candidate for developing treatments for various diseases, including cancer, infections, and inflammatory conditions . Researchers can modify its structure to enhance its efficacy and reduce potential side effects.
Biological Imaging
Due to its unique chemical properties, this compound can be used in biological imaging. It can be tagged with fluorescent markers to visualize cellular processes and structures in real-time. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Inotropic and Vasodilatory Effects
Recent studies have shown that derivatives of benzo[d][1,3]dioxole, including this compound, exhibit inotropic and vasodilatory effects. These properties are beneficial in treating cardiovascular diseases by improving heart muscle contraction and dilating blood vessels to enhance blood flow .
Lead Detection in Environmental Samples
The compound has been effectively used in the detection of lead ions in environmental samples. Its high sensitivity and selectivity make it an excellent candidate for developing sensors to monitor lead contamination in water, soil, and food, thereby protecting public health .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S2/c16-13-4-3-12(23-13)14(19)18-15-17-9(6-22-15)8-1-2-10-11(5-8)21-7-20-10/h1-6H,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUVXJPDQPLXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide](/img/structure/B2483104.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2483105.png)
![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)




![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)

![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)
